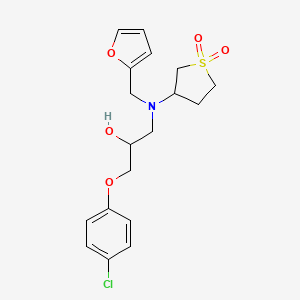
9,10-Difluorooctadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Difluorooctadec-9-ene is a fluorinated organic compound with the molecular formula C18H34F2 This compound is characterized by the presence of two fluorine atoms attached to the 9th and 10th carbon atoms of an octadecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Difluorooctadec-9-ene typically involves the fluorination of octadec-9-ene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Difluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Difluorooctadec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and surfactants
Mecanismo De Acción
The mechanism by which 9,10-Difluorooctadec-9-ene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Difluorooctadec-9-enoic acid
- 9,10-Difluorooctadecane
- 9,10-Difluorooctadecanol
Uniqueness
Compared to its analogs, 9,10-Difluorooctadec-9-ene is unique due to the presence of a double bond, which imparts distinct reactivity and chemical properties. This double bond allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
920265-13-0 |
|---|---|
Fórmula molecular |
C18H34F2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
9,10-difluorooctadec-9-ene |
InChI |
InChI=1S/C18H34F2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
LHOMDBASDASSIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C(CCCCCCCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
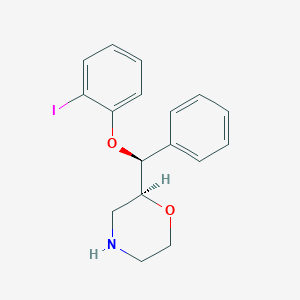
![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)
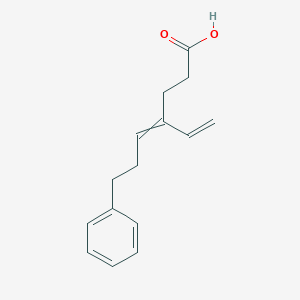
![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
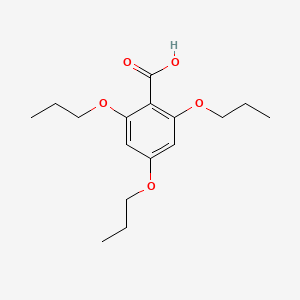
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
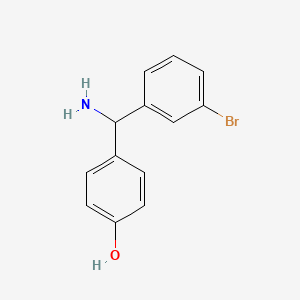
![4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12622342.png)

![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)

